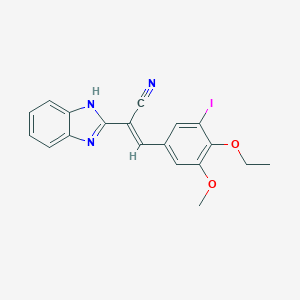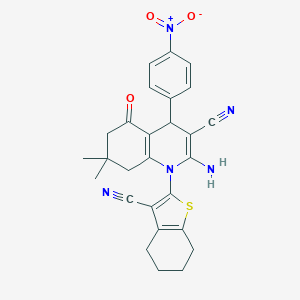![molecular formula C33H28N2O5S B388110 ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388110.png)
ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(9-anthrylmethylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes an anthrylmethylene group, a dimethoxyphenyl group, and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and β-ketoesters, under acidic or basic conditions to form the thiazolopyrimidine ring.
Introduction of the Anthrylmethylene Group: The anthrylmethylene moiety is introduced through a condensation reaction between anthraldehyde and the thiazolopyrimidine intermediate.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the thiazolopyrimidine core, often using palladium-catalyzed cross-coupling reactions.
Esterification: The final step is the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(9-anthrylmethylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may use bases like sodium hydroxide (NaOH).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(9-anthrylmethylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Ethyl 2-(9-anthrylmethylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
Ethyl 2-(9-anthrylmethylene)-5-phenyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but lacks the dimethoxy groups, which may affect its biological activity.
Ethyl 2-(9-anthrylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Contains a single methoxy group, potentially altering its reactivity and interaction with biological targets.
Ethyl 2-(9-anthrylmethylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: The presence of both methoxy groups and the anthrylmethylene moiety makes it unique in its class, potentially offering distinct biological and chemical properties.
This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C33H28N2O5S |
|---|---|
Molecular Weight |
564.7g/mol |
IUPAC Name |
ethyl (2Z)-2-(anthracen-9-ylmethylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H28N2O5S/c1-5-40-32(37)29-19(2)34-33-35(30(29)22-14-15-26(38-3)27(17-22)39-4)31(36)28(41-33)18-25-23-12-8-6-10-20(23)16-21-11-7-9-13-24(21)25/h6-18,30H,5H2,1-4H3/b28-18- |
InChI Key |
FHQVOOONOHSLKE-VEILYXNESA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=C5C=CC=CC5=CC6=CC=CC=C64)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B388028.png)
![ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B388030.png)
![2,2-DIMETHYL-5-(2-NITROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B388034.png)

![3-(4-CHLOROPHENYL)-2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B388036.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B388039.png)
![5-AMINO-3-[(1Z)-2-{2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388040.png)
![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388041.png)
![(2E)-2-(4-Fluorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388042.png)

![2-[(2,6-Dimethylphenyl)imino]-5-(4-isopropylbenzylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B388044.png)
![METHYL 2-[2-AMINO-3-CYANO-4-(4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B388046.png)
![ETHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B388048.png)
![3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B388049.png)
